[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 383142-84-5
VCID: VC7618350
InChI: InChI=1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13)
SMILES: C1=CN(C=C1)C2=NC(=CS2)CC(=O)O
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid

CAS No.: 383142-84-5

Cat. No.: VC7618350

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24

* For research use only. Not for human or veterinary use.

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid - 383142-84-5

Specification

CAS No. 383142-84-5
Molecular Formula C9H8N2O2S
Molecular Weight 208.24
IUPAC Name 2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetic acid
Standard InChI InChI=1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13)
Standard InChI Key MMPMGAAYJDEKAT-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=NC(=CS2)CC(=O)O

Introduction

Structural and Molecular Analysis

Core Heterocyclic Framework

The molecule consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a pyrrole group (a five-membered aromatic ring with one nitrogen atom). At the 4-position of the thiazole, an acetic acid moiety (–CH₂COOH) is attached, introducing carboxylic acid functionality . This hybrid structure merges the electron-rich environments of pyrrole and thiazole, which are known to enhance molecular interactions with biological targets .

Key Structural Features:

  • Thiazole Ring: The 1,3-thiazole component contributes to aromatic stability and potential hydrogen bonding via its nitrogen and sulfur atoms .

  • Pyrrole Substituent: The 1H-pyrrol-1-yl group at C2 of the thiazole introduces π-π stacking capabilities and additional nitrogen-based reactivity.

  • Acetic Acid Side Chain: The carboxyl group enables salt formation, solubility modulation, and interactions with enzymatic active sites .

Synthesis and Reaction Pathways

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the thiazole’s 2- and 4-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Yield Improvements: Reactions involving heterocyclic couplings often suffer from moderate yields (e.g., 60–87% in similar syntheses) , necessitating purification via crystallization or chromatography.

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂S
Molecular Weight208.24 g/mol
IUPAC Name2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetic acid
SolubilityNot experimentally determined
Melting PointNot reported
LogP (Predicted)1.2–1.8In silico

The compound’s solubility in aqueous media is likely limited due to its aromatic heterocycles, though the carboxylic acid may enhance solubility in basic solutions.

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